1-(2,2-Difluoroethyl)-4-piperidin-4-yl-piperazine dihydrochloride
Overview
Description
This compound, also known as [1-(2,2-Difluoroethyl)-4-piperidinyl]methanamine dihydrochloride, has a molecular formula of C8H18Cl2F2N2 . It has an average mass of 251.145 Da and a monoisotopic mass of 250.081512 Da . Another source lists the molecular weight as 214.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16F2N2.2ClH/c9-8(10)6-12-3-1-7(5-11)2-4-12;;/h7-8H,1-6,11H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It’s stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Novel Inhibitors Synthesis
A study detailed the synthesis and evaluation of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. Optimization led to compounds with significant inhibitory activities and a reduction of hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Enantioselective Synthesis for CGRP Receptor Inhibition
Research on (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide demonstrated a potent CGRP receptor antagonistic activity. This included a convergent, stereoselective synthesis of the hydrochloride salt, highlighting the pharmaceutical potential for treating related disorders (Cann et al., 2012).
Neuroinflammation Imaging with CSF1R Targeting
A significant advancement was made in neuroinflammation imaging through the development of 5-cyano-N-(4-(4-(2-[18F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide for PET imaging of colony-stimulating factor 1 receptor (CSF1R). This study indicates the compound's promise as a radioligand for imaging CSF1R, providing a tool for understanding neurodegenerative diseases (Lee et al., 2022).
Synthesis of Pharmaceutical Intermediates
Research on the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, presented methods that could enhance the quality and quantity of the final product. This work contributes to the field of pharmaceutical manufacturing by improving synthesis efficiency and yield (Ning-wei, 2006).
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-4-piperidin-4-ylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F2N3.2ClH/c12-11(13)9-15-5-7-16(8-6-15)10-1-3-14-4-2-10;;/h10-11,14H,1-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGERPDBDVKGNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)CC(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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